molecular formula C12H13N3 B1374489 1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine CAS No. 1250290-30-2

1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine

Cat. No. B1374489
M. Wt: 199.25 g/mol
InChI Key: AEJFWHRDKIKKDQ-UHFFFAOYSA-N
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Description

“1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine” is a chemical compound with the molecular formula C12H13N3. It has a molecular weight of 199.25 g/mol . The compound is also known by other names such as SCHEMBL14847066 and EN300-9247842 .


Molecular Structure Analysis

The compound has a complex structure with a pyrimidinyl group attached to a phenyl group, which is further attached to an ethanamine group . The InChI code for the compound is InChI=1S/C12H13N3/c1-9(13)10-2-4-11(5-3-10)12-6-14-8-15-7-12/h2-9H,13H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine” are not available, related compounds have shown inhibitory activities in biological systems .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 199.25 g/mol and a topological polar surface area of 51.8 Ų . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound also has a rotatable bond count of 2 .

Scientific Research Applications

  • Pharmaceutical Applications

    • Pyrimidine derivatives have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to exhibit a wide range of biological activities such as antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action .
  • Synthesis of Hybrid Compounds

    • A hybrid compound, fused coumarin-pyrazolo[3,4-b]pyridine derivative bearing thieno[2,3-d]pyrimidine moiety, was synthesized efficiently by the reaction of 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1 H-pyrazol-5-amine 1 with 3-acetyl-2 H-chromen-2-one 2 in the presence of FeCl 3-SiO 2 in refluxing ethanol . This compound could be a potential candidate for further biological studies .
  • Antifungal Activities

    • Some newly synthesized pyrimidine derivatives have shown inhibitory activity against PI .
  • Antibacterial Activities

    • Certain compounds showed significant activity against E. coli .
  • Synthesis of Pyrido[2,3-d]pyrimidines

    • New pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives have been synthesized . The synthesis involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base . These compounds could be potential candidates for further biological studies .
  • Anticancer Activities

    • Pyrimidine derivatives have been reported to exhibit anticancer activities . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia . Other pyrimidine derivatives have shown potential for the treatment of breast cancer and idiopathic pulmonary fibrosis .
  • Synthesis of Pyrimidino[4,5-d][1,3]oxazines

    • New pyrimidino[4,5-d][1,3]oxazine derivatives have been synthesized . The synthesis involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base . These compounds could be potential candidates for further biological studies .
  • Antimetabolite Activities

    • Diazines, including pyrimidines, are reported to exhibit antimetabolite activities . They can interfere with the normal metabolic processes in cells, which can be useful in treating diseases like cancer .
  • Antiallergic Activities

    • Some pyrimidine derivatives have been reported to exhibit antiallergic activities . They can inhibit the release of histamine, a compound that is released by immune cells during an allergic reaction .
  • Tyrosine Kinase Inhibitory Activities

    • Pyrimidine derivatives can act as tyrosine kinase inhibitors . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The inhibitors can be used in the treatment of certain types of cancer .
  • Calcium Channel Antagonistic Activities

    • Some pyrimidine derivatives have been reported to exhibit calcium channel antagonistic activities . They can inhibit the movement of calcium ions through the cell’s calcium channels, which can be useful in treating conditions like hypertension and angina .
  • Anticonvulsant Activities

    • Pyrimidine derivatives have been reported to exhibit anticonvulsant activities . They can suppress the rapid and excessive firing of neurons that start a seizure .

properties

IUPAC Name

1-(4-pyrimidin-5-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-9(13)10-2-4-11(5-3-10)12-6-14-8-15-7-12/h2-9H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJFWHRDKIKKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CN=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine

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